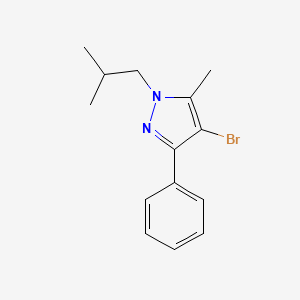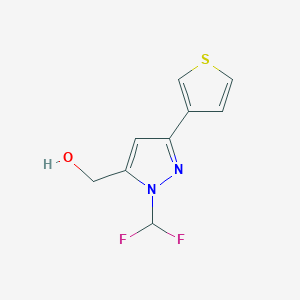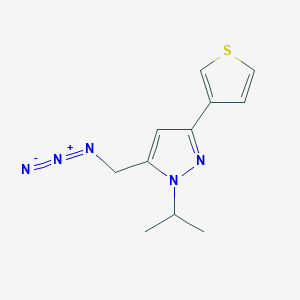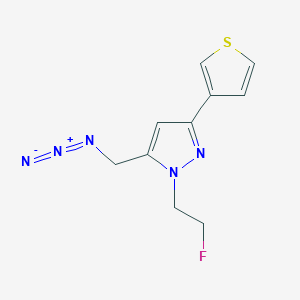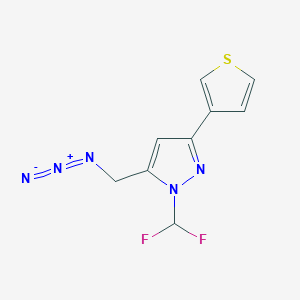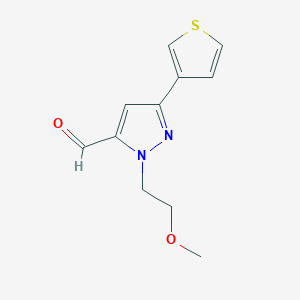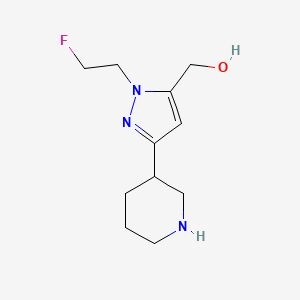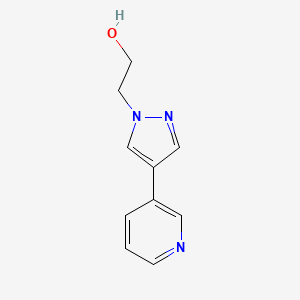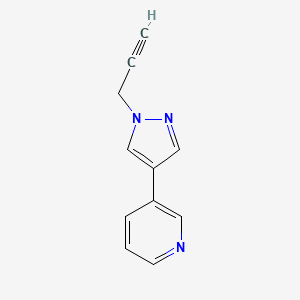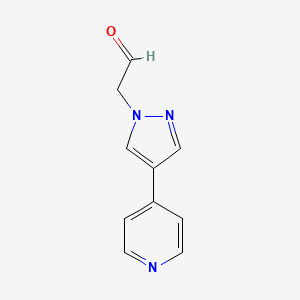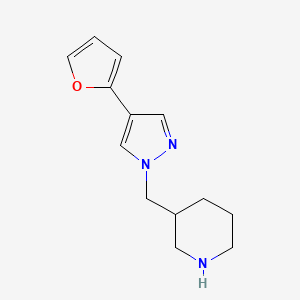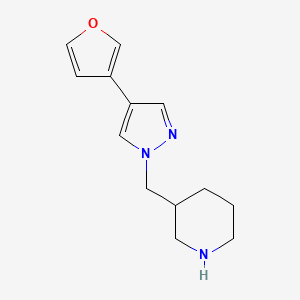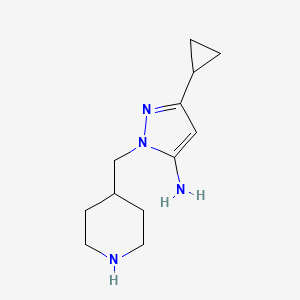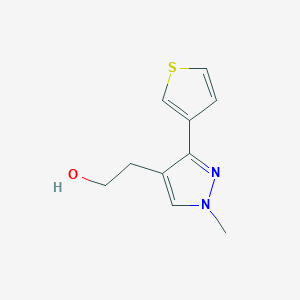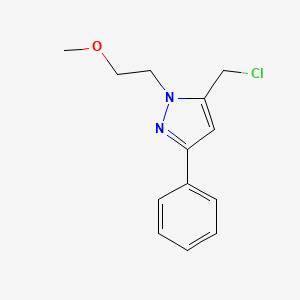
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole (CMMP) is a small molecule that has been studied for its potential therapeutic and scientific applications. CMMP has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Molecular Structure Studies
A series of trichloromethylated-4, 5-dihydro-1H-pyrazoles, closely related to the specified compound, has been studied for their molecular structure using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies help in understanding the molecular configuration and stability of such compounds (Bonacorso et al., 1999).
Synthesis Methodologies
Research on pyrazoles has focused on developing flexible synthesis methods for compounds with different functionalized substituents. This includes synthesizing pyrazoles with varying alkyl and aryl substituents, which are crucial for designing ligands with specific properties (Grotjahn et al., 2002).
Synthesis and Characterization
The synthesis and characterization of new pyrazoline compounds, including 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones, have been reported. These studies are significant for understanding the chemical properties and potential applications of these compounds (Ergença et al., 2001).
Antibacterial Activity
Studies have been conducted on the synthesis and antibacterial activity of pyrazole derivatives, highlighting their potential in antimicrobial applications. This includes investigating the efficacy of these compounds against various bacterial strains (Rai et al., 2009).
Versatile Precursors for Synthesis
Research has explored brominated trihalomethylenones as precursors for synthesizing a range of pyrazole derivatives. This includes the synthesis of compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the versatility of these precursors in chemical synthesis (Martins et al., 2013).
Annular Tautomerism Studies
The study of annular tautomerism in NH-pyrazoles provides insight into the structural dynamics of these compounds. Understanding tautomerism is essential for applications where molecular stability and configuration are critical (Cornago et al., 2009).
properties
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-17-8-7-16-12(10-14)9-13(15-16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVDBKSGMBRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



